molecular formula C24H19NO4 B1263333 Neolamellarin A

Neolamellarin A

Cat. No.: B1263333
M. Wt: 385.4 g/mol
InChI Key: ANCFAUCOYOMNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Isolation from Marine Organisms

The discovery of Neolamellarin A is rooted in the exploration of marine invertebrates for bioactive compounds. nih.govnih.gov This section details its initial identification and its classification within a prominent family of marine alkaloids.

Discovery and Identification from Dendrilla nigra Sponges

This compound was first isolated from the marine sponge Dendrilla nigra. nih.govacs.org Bioassay-guided fractionation of an extract from this sponge led to the identification of this compound and related compounds. nih.govacs.orgnih.gov The structure of this compound was elucidated through spectroscopic analysis. nih.gov It is characterized as a 3,4-bisaryl-pyrrole structural marine alkaloid. nih.gov The first synthesis of this compound was reported in 2009. researchgate.netnih.gov

Classification and Relationship within the Lamellarin Alkaloid Family

This compound is classified as a lamellarin-like alkaloid. nih.govresearchgate.net The lamellarins are a large family of pyrrole-derived alkaloids first isolated in 1985 from the mollusc Lamellaria sp. nih.govmdpi.com This family of compounds is derived from 2-amino-3-(3′,4′-dihydroxyphenyl) propionic acid (DOPA). nih.gov Lamellarins are structurally diverse and are broadly divided into two groups: those with a fused central pyrrole (B145914) ring and those with an unfused, tri-substituted pyrrole structure. mdpi.comnih.gov this compound falls into the latter category and is structurally similar to lamellarin O, which was isolated from the marine sponge Dendrilla cactos. acs.orgmdpi.com However, a key distinction is that neolamellarins lack the carboxyl group at the C-2 position of the pyrrole ring that is characteristic of the main lamellarin family. nih.govacs.orgnih.gov

Academic Significance as a Research Scaffold

The unique structural features and biological activity of this compound have established it as a significant molecule for academic research, particularly as a scaffold for developing new therapeutic agents. ontosight.ailibretexts.org

Structural Distinctiveness and Oxidative Patterns within Neolamellarin Subfamily

The neolamellarin subfamily, including this compound, exhibits a distinct structural framework compared to other lamellarins. nih.govacs.orgnih.gov They are characterized by a 3,4-diarylpyrrole core but are distinguished by the absence of a carboxyl group at the C-2 position and a different oxidation pattern on the pyrrole ring. nih.govacs.orgnih.gov This structural variation is significant as it influences the molecule's biological activity. For instance, while many lamellarins are known for their cytotoxicity and inhibition of topoisomerase I, this compound and its derivatives have been primarily investigated for their ability to inhibit hypoxia-inducible factor-1 (HIF-1). nih.govmdpi.comnih.gov

Status as a Lead Compound for Investigational Therapeutic Development

A lead compound is a chemical compound that shows promising pharmacological or biological activity and serves as a starting point for chemical modifications to improve its therapeutic properties. libretexts.orgwikipedia.org this compound has emerged as a valuable lead compound in drug discovery. ontosight.aijetir.org Its ability to inhibit HIF-1, a key transcription factor in cellular response to hypoxia and a major target in cancer therapy, makes it a molecule of significant interest. nih.govacs.orgnih.gov Research has shown that this compound inhibits HIF-1 activation. researchgate.netnih.gov This has spurred the synthesis of numerous derivatives of this compound with the aim of enhancing this inhibitory activity and exploring other potential therapeutic applications, such as neuroprotection and the reversal of multidrug resistance in cancer cells. nih.govnih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

IUPAC Name

1-[3,4-bis(4-hydroxyphenyl)pyrrol-1-yl]-2-(4-hydroxyphenyl)ethanone

InChI

InChI=1S/C24H19NO4/c26-19-7-1-16(2-8-19)13-24(29)25-14-22(17-3-9-20(27)10-4-17)23(15-25)18-5-11-21(28)12-6-18/h1-12,14-15,26-28H,13H2

InChI Key

ANCFAUCOYOMNJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)N2C=C(C(=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O

Synonyms

neolamellarin A

Origin of Product

United States

Structural Elucidation Methodologies of Neolamellarin a and Its Analogs

Spectroscopic Techniques for Structural Characterization

Spectroscopy is a cornerstone in the structural elucidation of natural products, offering detailed insights into the molecular structure of Neolamellarin A.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for defining the precise atomic connectivity and the three-dimensional arrangement of atoms within this compound. libretexts.orgusask.ca By analyzing the magnetic properties of atomic nuclei, a variety of NMR experiments are employed to piece together the molecular puzzle. creative-biostructure.com

The structural elucidation of this compound and its analogs, such as 7-hydroxythis compound, has been successfully achieved through the detailed analysis of their spectroscopic data. researchgate.net

Table 1: Representative NMR Data for this compound Analogs

Technique Purpose Information Gained
¹H NMR Identifies proton environmentsNumber of unique protons, chemical shifts, splitting patterns
¹³C NMR Identifies carbon environmentsNumber of unique carbons, chemical shifts
COSY Establishes ¹H-¹H correlationsConnectivity of adjacent protons
HSQC Correlates directly bonded ¹H and ¹³CC-H bond connections
HMBC Establishes long-range ¹H-¹³C correlationsConnectivity across multiple bonds, key for skeletal assembly
NOESY Identifies through-space ¹H-¹H interactionsSpatial proximity of protons, crucial for stereochemistry

Mass Spectrometry (MS and Tandem MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound with high accuracy. msu.edu It works by ionizing the molecule and then measuring its mass-to-charge ratio (m/z). youtube.com This provides the molecular formula when combined with high-resolution mass spectrometry (HRMS).

Tandem mass spectrometry (MS/MS) takes this a step further by inducing fragmentation of the ionized molecule. wikipedia.org The resulting fragment ions are then analyzed to provide valuable information about the molecule's structure. youtube.com By carefully analyzing the fragmentation pattern, chemists can deduce the connectivity of different parts of the molecule, confirming the structural features determined by NMR. lcms.cz This process involves breaking the molecule at its weakest bonds and identifying the resulting smaller pieces. msu.edu

Table 2: Mass Spectrometry Data for this compound Analysis

Technique Purpose Information Gained
MS Determines molecular weightProvides the mass-to-charge ratio (m/z) of the molecular ion
HRMS Provides exact massAllows for the determination of the molecular formula
Tandem MS (MS/MS) Induces and analyzes fragmentationReveals the structure of fragments, confirming connectivity

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. masterorganicchemistry.com This technique is based on the principle that different types of chemical bonds vibrate at specific frequencies. youtube.com When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum. masterorganicchemistry.com

By analyzing the absorption bands in the IR spectrum, scientists can identify the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups. libretexts.orglibretexts.org For example, the presence of a broad absorption band in the region of 3200-3600 cm⁻¹ typically indicates an O-H stretch, characteristic of an alcohol or phenol. core.ac.uk A strong, sharp absorption around 1650-1800 cm⁻¹ is indicative of a C=O stretch from a ketone, aldehyde, ester, or amide. core.ac.uk

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound and its Analogs

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹)
Hydroxyl (O-H)Stretching3200 - 3600 (broad)
Carbonyl (C=O)Stretching1650 - 1800 (strong, sharp)
Amine (N-H)Stretching3300 - 3500
C-H (sp² hybridized)Stretching3000 - 3100
C-H (sp³ hybridized)Stretching2850 - 3000
C-OStretching1000 - 1300

Chromatographic and Separation Techniques in Purity Assessment for Elucidation

Before structural elucidation can be accurately performed, it is imperative to obtain a pure sample of this compound. Chromatographic techniques are essential for the isolation and purification of this compound from its natural source or synthetic reaction mixture. ijrpc.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. usp.org It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). medicinescience.org By carefully selecting the column and solvent system, this compound can be effectively separated from other compounds. The purity of the isolated compound can then be assessed using analytical HPLC, often coupled with a diode-array detector (DAD) to check for peak purity. sepscience.com Size-exclusion chromatography (SEC) can also be employed to separate molecules based on their size. sepscience.com

Advancements and Computational Approaches in Elucidation of Complex Natural Products

The structural elucidation of complex natural products like this compound has been significantly enhanced by advancements in computational chemistry. acs.org Computational methods, such as Density Functional Theory (DFT), can be used to predict the NMR chemical shifts and other spectroscopic properties of a proposed structure. acs.org These predicted data can then be compared with the experimental data to validate the proposed structure.

Furthermore, computational approaches are being developed to systematically analyze and compare the structure-activity relationships (SAR) of analog series. nih.gov Molecular docking and molecular dynamics simulations can provide insights into how a molecule like this compound interacts with its biological targets, which can indirectly support the correctness of the elucidated structure. researchgate.netnih.gov These computational tools, when used in conjunction with experimental data, provide a powerful and comprehensive approach to the structural elucidation of complex molecules. acs.org

Total and Formal Synthetic Strategies for Neolamellarin a and Its Derivatives

Pioneering Total Syntheses and Subsequent Methodological Developments

The initial forays into the total synthesis of Neolamellarin A paved the way for more refined and efficient methodologies. These early works established the fundamental chemical pathways that are still built upon in contemporary synthetic efforts.

Convergent Synthetic Strategies for this compound and Permethylated Derivatives

In the context of this compound, a common convergent strategy involves the separate synthesis of the 3,4-diarylpyrrole core and the side-chain moiety, which are then coupled. nih.govsci-hub.se For the synthesis of permethylated derivatives, a typical route begins with the protection of pyrrole (B145914), often with a trisisopropylsilyl (TIPS) group, followed by iodination at the 3 and 4 positions. researchgate.net The resulting 3,4-diiodo-N-TIPS-pyrrole is a versatile intermediate for introducing various aryl groups via cross-coupling reactions. researchgate.net Desilylation then provides the 3,4-disubstituted-1H-pyrrole, which can be acylated with a suitable phenylacetyl chloride to furnish the final permethylated this compound derivatives. researchgate.netnih.gov This convergent approach has proven effective for creating libraries of this compound analogs for structure-activity relationship (SAR) studies. nih.gov

Key Synthetic Intermediates and Reaction Pathways

The successful synthesis of this compound hinges on the efficient construction of its central 3,4-bisaryl-1H-pyrrole core. Several synthetic methodologies have been developed to this end, with Suzuki cross-coupling and various condensation reactions being particularly prominent.

Construction of the 3,4-bisaryl-1H-pyrrole Core

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, particularly for the creation of biaryl systems. scielo.org.mxbeilstein-journals.orgtcichemicals.com In the synthesis of this compound derivatives, this palladium-catalyzed reaction is frequently employed to introduce the aryl groups at the 3 and 4 positions of the pyrrole ring. researchgate.netnih.govcqvip.com

A common strategy involves the use of a 3,4-dihalogenated pyrrole derivative, such as 3,4-diiodo-N-TIPS-pyrrole, which can undergo sequential or double Suzuki coupling with appropriate arylboronic acids or esters. researchgate.netnih.gov The use of a protecting group on the pyrrole nitrogen, like the TIPS group, is often crucial for the success of the coupling reaction. researchgate.net This method offers a high degree of flexibility, allowing for the introduction of a wide range of substituted aryl groups, which is invaluable for generating diverse libraries of this compound analogs for biological screening. nih.gov

Table 1: Key Features of Suzuki Cross-Coupling in this compound Synthesis

FeatureDescription
Catalyst Typically a palladium-based catalyst. researchgate.nettcichemicals.com
Pyrrole Substrate Often a 3,4-dihalogenated pyrrole, with a protecting group on the nitrogen. researchgate.netnih.gov
Coupling Partner Arylboronic acids or their esters. researchgate.netnih.gov
Advantages High functional group tolerance, mild reaction conditions, and commercial availability of a wide range of boronic acids. beilstein-journals.orgtcichemicals.com

Various condensation reactions provide alternative and effective routes to the 3,4-bisaryl-1H-pyrrole core. These methods often involve the formation of the pyrrole ring from acyclic precursors in a single or a few steps.

One of the earliest methods used in the total synthesis of this compound was the condensation of a vinylogous amide with diethyl aminomalonate. researchgate.netnih.gov This approach directly establishes the desired 3,4-bis(4-methoxyphenyl)-1H-pyrrole core. researchgate.net

Other notable condensation strategies include the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org Variations of this and other classical pyrrole syntheses have been adapted for the preparation of the specific 3,4-diarylpyrroles needed for this compound. For instance, the reaction of 1,2-bis(4-methoxyphenyl)-1,2-ethanedione with an appropriate amine derivative can yield the desired pyrrole core. sci-hub.se

More modern methods, such as three-component domino reactions, have also been developed for the efficient, one-pot synthesis of highly substituted pyrroles. researchgate.net These reactions offer advantages in terms of atom economy and operational simplicity.

Table 2: Comparison of Selected Pyrrole Ring Formation Methods

MethodKey ReactantsGeneral Description
Vinylogous Amide Condensation Vinylogous amide, diethyl aminomalonateForms the pyrrole ring through a condensation and cyclization sequence. researchgate.netnih.gov
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, primary amineA classical and reliable method for pyrrole synthesis involving condensation and cyclization. organic-chemistry.org
Domino Reactions (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones, anilines, β-nitrostyrenesA one-pot, multi-component reaction that forms multiple bonds in a single operation. researchgate.net
One-Pot Methodologies for Pyrrole Synthesis

The construction of the polysubstituted pyrrole core is a critical step in the synthesis of this compound. One-pot methodologies, which involve multiple reaction steps in a single flask, offer an efficient and atom-economical approach to this central scaffold.

Several innovative one-pot strategies have been developed. One such method involves a three-component domino reaction using readily available starting materials: (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones, anilines, and β-nitrostyrenes in acetic acid. researchgate.net This transformation proceeds through a sequence of addition-elimination, Michael addition, intramolecular annulation, and elimination, forming one C-C and two C-N bonds in a single operation. researchgate.net

Metal-catalyzed reactions are also prominent in the one-pot synthesis of the this compound pyrrole core. A rhodium(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers has been successfully employed. organic-chemistry.orgacs.org In this process, the pyrrole intermediates, once formed, are treated with potassium hydroxide (B78521) (KOH) in a methanol/tetrahydrofuran (MeOH/THF) mixture to yield the desired polysubstituted pyrroles, which constitutes a formal synthesis of this compound. atlanchimpharma.com Another approach utilizes a copper(II)-catalyzed tandem propargylation/alkyne azacyclization/isomerization sequence under microwave irradiation, efficiently producing fully substituted pyrroles from simple starting materials. atlanchimpharma.com

A silver-mediated one-pot synthesis has also been reported, highlighting the versatility of metal catalysis in constructing the bisaryl-pyrrole structure of this compound. researchgate.net These methods represent significant advances over classical, often multi-step, syntheses like the Paal-Knorr, Hantzsch, or Knorr reactions. atlanchimpharma.com

Method Catalyst/Reagent Key Features Reference
Three-Component Domino ReactionAcetic AcidForms one C-C and two C-N bonds in a single operation from simple precursors. researchgate.net
Rhodium-Catalyzed TransannulationRh(II) catalyst, KOH/MeOH/THFUtilizes N-sulfonyl-1,2,3-triazoles and vinyl ethers; applied to a formal synthesis. organic-chemistry.orgacs.orgatlanchimpharma.com
Copper-Catalyzed Tandem ReactionCu(II) catalyst, MicrowaveInvolves propargylation, alkyne azacyclization, and isomerization. atlanchimpharma.com
Silver-Mediated SynthesisAgOAcAn efficient one-pot method for creating polysubstituted pyrroles. researchgate.netacs.org

Derivatization Strategies for Functional Group Introduction

Derivatization is a chemical process of modifying a compound to enhance its properties or to explore structure-activity relationships. slideshare.net For this compound and its analogs, derivatization strategies focus on introducing various functional groups to modulate biological activity. researchgate.net These strategies can be broadly categorized as classical methods or more advanced, selective techniques. rhhz.net

Classical derivatization often involves modifying existing functional groups, such as phenolic hydroxyls, or introducing substituents onto the aromatic rings. rhhz.net Common techniques include acylation, alkylation, and silylation, which alter the polarity and reactivity of the molecule. slideshare.netnumberanalytics.com For instance, the introduction of an acyl group can be achieved using reagents like trifluoroacetic anhydride (B1165640) (TFAA). numberanalytics.com

More advanced strategies aim for high efficiency and selectivity, which is crucial when dealing with complex natural products. rhhz.net Functional group selective derivatization allows for the targeted modification of one specific group in the presence of others. nih.gov For example, strategies have been developed for the α-functionalization of acetophenone (B1666503) fragments in a single step, which can introduce hydroxyl or amino groups with high efficiency. rhhz.net The introduction of diverse functionalities, such as cyano, carboxyl, and aminoacyl groups, can be achieved through multi-step transformations starting from a halide intermediate. rhhz.net

The choice of derivatization strategy depends on the desired modification and the specific functional groups present on the this compound scaffold. numberanalytics.com These modifications are essential for creating libraries of analogs to screen for enhanced biological profiles. lifechemicals.com

Strategy Type Description Example Reagents/Reactions Reference
Classical DerivatizationModification of existing functional groups to alter polarity and reactivity.Acylation (e.g., with TFAA), Alkylation, Silylation (e.g., with BSTFA). slideshare.netnumberanalytics.com
Selective DerivatizationTargeted modification of a specific functional group with high efficiency.One-step α-functionalization of acetophenone fragments. rhhz.net
Multi-step TransformationIntroduction of complex functional groups via a sequence of reactions.Conversion of a halide intermediate to introduce cyano, carboxyl, or aminoacyl groups. rhhz.net

Total Synthesis of Specific Bioactive this compound Analogs

Synthesis of 7-Hydroxythis compound

7-Hydroxythis compound is a naturally occurring analog of this compound, isolated from the marine sponge Dendrilla nigra. medkoo.comabmole.comacs.org It has been identified as an inhibitor of hypoxia-inducible factor-1α (HIF-1α). medkoo.commedchemexpress.com The total synthesis of this bioactive compound has been accomplished, providing a route to access the material for further biological evaluation. medkoo.commedchemexpress.com

The synthesis provides a pathway to create 7-Hydroxythis compound and its derivatives for therapeutic research, particularly in cancer therapy due to its HIF-1α inhibitory activity. medkoo.comdntb.gov.ua The chemical name for this compound is 1-(3,4-bis(4-hydroxyphenyl)-1H-pyrrol-1-yl)-2-hydroxy-2-(4-hydroxyphenyl)ethan-1-one. medkoo.com The successful total synthesis confirms the structure of the natural product and enables the preparation of analogs for detailed biological studies. acs.orgmedchemexpress.com

Formal Synthesis Approaches for this compound Scaffolds

A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted into the final natural product. This approach is valuable as it validates a new synthetic route to a complex molecule without needing to repeat the final, often well-established, steps.

A notable formal synthesis of the this compound scaffold utilizes a rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers. organic-chemistry.orgacs.org This reaction efficiently constructs the core polysubstituted pyrrole structure. atlanchimpharma.com The resulting intermediate is a key precursor that can be elaborated to this compound, thereby completing the formal synthesis. acs.orgatlanchimpharma.com This methodology is significant for its ability to create mono-, di-, and trisubstituted pyrroles with varied substitution patterns. acs.org

Another approach involves a one-pot, three-component domino reaction that yields 1,3,4-trisubstituted pyrroles. researchgate.net This method has been applied to the formal synthesis of an antifungal agent and demonstrates its utility in creating complex pyrrole structures like that found in this compound. researchgate.net These formal syntheses showcase efficient and innovative strategies for accessing the core scaffold of this compound, paving the way for the synthesis of the parent compound and its derivatives. whiterose.ac.ukmdpi.com

Structure Activity Relationship Sar Studies of Neolamellarin a Derivatives

Rational Design and Synthesis of Neolamellarin A Analogs for SAR Elucidation

The quest to understand and optimize the biological profile of this compound has led to the rational design and synthesis of a diverse array of analogs. A common approach involves a convergent synthetic strategy, which allows for the flexible introduction of various substituents at key positions of the pyrrole (B145914) scaffold. nih.govresearchgate.net For instance, the synthesis of the core 3,4-bisaryl-1H-pyrrole is a critical step, often achieved through methods like the Suzuki cross-coupling reaction to join aryl boronic acids with a di-iodinated pyrrole intermediate. researchgate.net This core can then be subjected to various modifications, such as N-alkylation or N-acylation, to explore the impact of substituents on the pyrrole nitrogen. mdpi.comnih.govresearchgate.net

Researchers have designed and synthesized derivatives specifically to probe their efficacy as inhibitors of particular biological targets. One major focus has been the inhibition of hypoxia-inducible factor-1 (HIF-1), a crucial target in cancer therapy. nih.govnih.gov Studies have involved creating series of analogs where the aliphatic carbon chain length, aromatic ring substituents, and C-7 substituents are systematically varied to establish a clear SAR. nih.gov Similarly, this compound derivatives have been designed to target the heat shock protein 90 (Hsp90), another protein associated with cancer proliferation. nih.gov Other synthetic efforts have been directed towards creating permethylated analogs to evaluate their neuroprotective effects and their potential to reverse multidrug resistance (MDR) in cancer cells. researchgate.netresearchgate.netnih.gov The total synthesis of naturally occurring, more potent derivatives like 7-hydroxythis compound has also been accomplished to confirm their structure and provide material for detailed biological evaluation. sci-hub.se

Elucidation of Structural Determinants for Biological Efficacy

Modification of the hydroxyl groups via permethylation and subsequent substitution at the pyrrole nitrogen has been shown to be a critical factor in the activity of this compound derivatives. Studies on permethylated analogs have revealed that this core structure is a key element for neuroprotective activity against glutamate-induced cell death in PC12 cells. mdpi.comnih.gov Both N-acylated and N-alkylated permethylated derivatives demonstrated significant neuroprotective effects, suggesting a degree of flexibility at the nitrogen position for this specific activity. researchgate.netnih.gov

In the context of Hsp90 inhibition, substitution at the nitrogen position is also crucial. The introduction of a benzyl (B1604629) group with methoxy (B1213986) modifications at the N-position of the pyrrole ring was found to be essential for potent Hsp90 inhibitory activity and cytotoxicity in cancer cells. nih.gov This indicates that for certain targets, specific aromatic moieties on the nitrogen are preferred over simple alkyl chains. The table below summarizes the findings related to N-substitution on the permethylated this compound core.

Table 1: Effect of N-Substitution on the Biological Activity of Permethylated this compound Derivatives

N-Substituent Type Target/Activity Observation Reference(s)
N-Alkylation Neuroprotection Showed outstanding neuroprotective activity. nih.gov, researchgate.net
N-Acylation Neuroprotection Showed outstanding neuroprotective activity. mdpi.com, researchgate.net
N-Alkylation (Benzyl) Hsp90 Inhibition Benzyl group with methoxy modification is essential for activity. nih.gov

The nature and position of substituents on the 3- and 4-position aryl rings, as well as the length of any linking aliphatic chain, significantly influence biological efficacy. For inhibition of cytochrome P450 enzymes CYP1A1 and CYP1B1, SAR investigations revealed that the presence of halogen or methoxy substituents on the phenyl rings was essential for activity. nih.gov

The length of an aliphatic chain linker between the pyrrole and phenyl rings has also been explored in the context of HIF-1 inhibition. This compound, which possesses a two-carbon linker, was found to be more potent than analogs with a one-carbon or three-carbon linker, while a rigid trans-olefin chain greatly diminished activity. nih.gov This suggests that both the length and flexibility of the linker are critical for optimal interaction with the target. However, for neuroprotective activity, the number and location of methoxy groups on the aryl rings did not appear to have a significant effect, indicating that the core permethylated 3,4-bisaryl-pyrrole skeleton itself is the primary driver of this particular biological function. mdpi.comnih.gov

Table 2: Influence of Aromatic Substituents and Chain Length on Biological Activity

Structural Modification Target/Activity Finding Reference(s)
Halogen/Methoxy on phenyl ring CYP1A1/1B1 Inhibition Essential for inhibitory activity. nih.gov
Number/Location of Methoxy groups Neuroprotection No significant effect on activity. nih.gov, mdpi.com
Single carbon aliphatic linker HIF-1 Inhibition Reduced inhibitory activity (IC₅₀ = 18.8 µM). nih.gov
Two-carbon aliphatic linker (this compound) HIF-1 Inhibition Optimal activity (IC₅₀ = 10.8 µM). nih.gov, nih.gov
Three-carbon aliphatic linker HIF-1 Inhibition Reduced inhibitory activity (IC₅₀ = 14.7 µM). nih.gov

Specific hydroxylation patterns on the this compound scaffold have been identified as a key factor in modulating biological potency, particularly concerning the inhibition of HIF-1. The naturally occurring derivative, 7-hydroxythis compound, is significantly more potent as a HIF-1 inhibitor than its parent compound, this compound. nih.govcjnmcpu.com

In a reporter gene assay using T47D human breast tumor cells, 7-hydroxythis compound was found to inhibit hypoxia-induced HIF-1 activation with an IC₅₀ value of 1.9 µM. acs.orgresearchgate.net This represents a marked increase in potency compared to this compound, which exhibited an IC₅₀ of 10.8 µM for HIF-1 inhibition in HeLa cells. nih.gov This highlights the critical role of the C-7 hydroxyl group in enhancing the interaction with the biological target. While less potent, this compound itself still demonstrates inhibitory activity against HIF-1. nih.gov The enhanced activity of the 7-hydroxylated version has prompted further investigation into its potential as a lead compound for the development of novel anticancer agents targeting the HIF-1 signaling pathway. cjnmcpu.comresearchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
7-hydroxythis compound
Neolamellarin B

Molecular and Cellular Mechanisms of Action of Neolamellarin a and Its Analogs

Modulation of Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathway

Hypoxia-Inducible Factor-1 (HIF-1) is a crucial transcription factor that governs the expression of numerous genes involved in angiogenesis, cell survival, and metabolism, particularly in the context of cancer progression. researchgate.netresearchgate.net The HIF-1 complex is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). cusabio.comoncotarget.com The activity of HIF-1 is predominantly controlled by the stability of the HIF-1α subunit. mdpi.comhaaselab.org Neolamellarin A and its analogs have been shown to exert their effects by interfering with this pathway.

This compound has been demonstrated to inhibit the activation of HIF-1. researchgate.net Specifically, at a concentration of 10 µM, it was found to reduce HIF-1 activation by 26%. researchgate.net An analog, 7-hydroxythis compound, has shown even more potent inhibitory activity, with an IC50 value of 1.9 µM for the inhibition of hypoxia-induced HIF-1 activation in T47D human breast tumor cells. acs.org The inhibition of HIF-1 activation consequently leads to the suppression of the transcriptional activity of its downstream target genes. acs.orgmdpi.com This is significant because HIF-1 activates the transcription of genes crucial for various aspects of cancer biology. researchgate.net

The transcriptional activity of HIF-1 is dependent on its binding to Hypoxia Response Elements (HREs) in the promoter regions of its target genes. mdpi.commedsci.org By inhibiting HIF-1 activation, this compound and its analogs effectively prevent this binding, thereby downregulating the expression of genes that promote tumor growth and survival. mdpi.com

The stability of the HIF-1α protein is a critical control point in the HIF-1 signaling pathway. mdpi.comhaaselab.org Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly degraded. oncotarget.commedsci.org This degradation is mediated by prolyl hydroxylase domain (PHD) enzymes, which hydroxylate specific proline residues on HIF-1α. nih.govnih.gov This hydroxylation allows the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation. researchgate.netplos.org

Under hypoxic conditions, the activity of PHDs is inhibited due to the lack of their co-substrate, oxygen. oncotarget.comnih.gov This leads to the stabilization and accumulation of HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and initiate the transcription of target genes. haaselab.orgplos.org Research suggests that some natural compounds can suppress HIF-1α protein expression by promoting its instability. dovepress.com While the precise mechanism for this compound is still under investigation, its impact on HIF-1 activation points towards an interference with HIF-1α stabilization. researchgate.net

Vascular Endothelial Growth Factor (VEGF) is a potent angiogenic factor and a primary target gene of HIF-1. acs.orgnih.gov The expression of VEGF is tightly regulated and can be induced by hypoxia. nih.govnih.gov By inhibiting HIF-1 activation, this compound and its analogs can downregulate the expression of VEGF. For instance, 7-hydroxyneolamamellarin A was found to inhibit the secretion of VEGF in breast tumor cells. acs.org This reduction in VEGF levels is a direct consequence of the impaired transcriptional activity of HIF-1. acs.orgdovepress.com

The regulation of VEGF expression is a critical aspect of controlling angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. researchgate.netfrontiersin.org Therefore, the ability of this compound to modulate VEGF expression via the HIF-1 pathway is a key component of its mechanism of action.

The HIF-1 regulatory network is complex, involving a multitude of proteins and signaling pathways that control the stability and activity of HIF-1α. cusabio.comnih.gov

The stabilization of HIF-1α is a multi-step process that can be interfered with at various points. Under hypoxic conditions, the inhibition of PHD enzymes is the primary event leading to HIF-1α accumulation. researchgate.netnih.gov It is plausible that this compound or its analogs could directly or indirectly affect the activity of PHDs or other components of the degradation machinery. However, existing research does not definitively pinpoint this as the mechanism.

Another potential point of interference is the interaction of HIF-1α with other proteins that modulate its stability, such as co-activators like p300/CBP. unil.chbmbreports.org The binding of these co-activators is essential for the full transcriptional activity of HIF-1. unil.ch By potentially disrupting these interactions, this compound could reduce the functional activity of the HIF-1 complex even if HIF-1α accumulation is not completely blocked.

Current evidence suggests that the primary mode of action for this compound is the inhibition of HIF-1 activation rather than a direct impact on the synthesis or degradation pathways of HIF-1α. researchgate.netacs.org While some compounds are known to affect HIF-1α at the level of mRNA expression or protein synthesis, or by enhancing its degradation, the focus of this compound's activity appears to be on the functional activation of the HIF-1 complex. dovepress.comunil.ch This distinction is important for understanding its specific role as a modulator of the hypoxic response.

Characterization of Molecular Targets within the HIF-1 Regulatory Network

Proposed Mechanisms for HIF-1α Stabilization Interference

Inhibition of Heat Shock Protein 90 (Hsp90) Function

Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation and survival. brieflands.comdntb.gov.ua The inhibition of Hsp90 has emerged as a promising strategy in cancer therapy. biomolther.org

Interaction with Hsp90 and Subsequent Client Protein Depletion

Derivatives of this compound have been designed and synthesized to exhibit potent inhibitory activity against Hsp90. nih.gov These compounds, characterized by a 3,4-bis(catechol)pyrrole scaffold and specific modifications at the N-position of the pyrrole (B145914) ring, have demonstrated a significant ability to bind to Hsp90. nih.gov Docking simulations suggest that these derivatives likely bind to the ATP-binding site in the N-terminal domain of Hsp90, a mechanism shared by other known Hsp90 inhibitors. biomolther.orgnih.gov

This interaction disrupts the normal chaperone cycle of Hsp90. dovepress.com The proper functioning of Hsp90 is dependent on its ability to bind and hydrolyze ATP. dovepress.com By occupying the ATP-binding pocket, this compound analogs prevent this crucial step, leading to a conformational change in the Hsp90 protein. This altered conformation compromises Hsp90's ability to stabilize its client proteins. brieflands.com

The consequence of this inhibition is the targeted degradation of Hsp90 client proteins through the ubiquitin-proteasome pathway. brieflands.comnih.gov Western blot analyses have confirmed that treatment with this compound derivatives leads to a marked depletion of various Hsp90 client proteins, which are often oncogenic. nih.govresearchgate.net This depletion of proteins essential for tumor growth and survival is a key mechanism behind the anticancer potential of these compounds. nih.gov

Table 1: Hsp90 Client Proteins Depleted by this compound Analogs

Client Protein CategorySpecific ExamplesReference
KinasesCdk4 cansa.org.za
Transcription Factorsp53 brieflands.com
OtherHer2/ErbB2, Akt biomolther.org

This table is interactive and can be sorted by column.

Induction of Cellular Apoptosis through Hsp90 Modulation

The depletion of key survival proteins through Hsp90 inhibition directly triggers programmed cell death, or apoptosis, in cancer cells. nih.gov Hsp90 plays a significant role in preventing apoptosis by stabilizing anti-apoptotic proteins and inhibiting pro-apoptotic factors. brieflands.comnih.gov

By disrupting Hsp90 function, this compound analogs effectively dismantle this protective mechanism. The degradation of client proteins such as Akt, a key regulator of cell survival, shifts the cellular balance towards apoptosis. nih.govnih.gov Studies have demonstrated that this compound derivatives accelerate cancer cell apoptosis, a direct consequence of their Hsp90 inhibitory activity. nih.govresearchgate.net This pro-apoptotic effect underscores the therapeutic potential of these compounds in oncology.

Mechanisms of Multidrug Resistance (MDR) Reversal

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. plos.orgnih.gov One of the primary mechanisms underlying MDR is the overexpression of drug efflux pumps like P-glycoprotein (P-gp). nih.gov

Inhibition of P-glycoprotein (P-gp)-Mediated Drug Efflux

Pyrrole-derived alkaloids, including this compound and its permethylated derivatives, have shown considerable promise in reversing MDR. mdpi.comresearchgate.net These compounds act by inhibiting the function of P-glycoprotein, a transmembrane protein that actively pumps chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. researchgate.netmdpi.com

The 3,4-diarylpyrrole structure of these alkaloids, coupled with their high lipophilicity, is believed to be crucial for their interaction with P-gp. mdpi.comresearchgate.net It is proposed that these compounds act as competitive inhibitors, binding to P-gp and preventing the efflux of co-administered anticancer drugs. nih.gov This inhibition leads to an increased intracellular accumulation of the chemotherapeutic agents, restoring their cytotoxic effects on resistant cancer cells. plos.org

Importantly, many of these this compound derivatives exhibit low cytotoxicity at concentrations where they effectively reverse MDR, highlighting their potential as safe and effective chemosensitizers in cancer treatment. mdpi.comresearchgate.net

Table 2: Activity of this compound Analogs in MDR Reversal

Compound TypeMechanism of ActionKey Structural FeatureReference
Permethylated this compound derivativesInhibition of P-gp-mediated drug efflux3,4-diarylpyrrole core mdpi.comresearchgate.net
Permethyl ningalin B analoguesPotent P-gp inhibitorsPiperazine or benzoloxy group at ring C mdpi.com

This table is interactive and can be sorted by column.

Neuroprotective Cellular Mechanisms

Beyond their anticancer properties, this compound and its derivatives have demonstrated significant neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases, which are often characterized by neuronal apoptosis.

Identification of Key Structural Elements for Neuroprotective Efficacy

The neuroprotective efficacy of this compound and its analogs is intricately linked to their specific structural features. Research into the structure-activity relationships (SAR) of these marine alkaloids has identified several key molecular components that are crucial for their ability to protect neuronal cells. These studies have primarily focused on modifications of the core 3,4-bisaryl-1H-pyrrole scaffold, particularly through N-alkylation and N-acylation of the pyrrole ring in permethylated derivatives. researchgate.netnih.govnih.gov

One significant area of investigation has been the introduction of various alkyl and acyl groups at the N-1 position of the permethylated this compound core. researchgate.netresearchgate.net These modifications have led to the discovery of derivatives with enhanced neuroprotective properties compared to the parent compound. researchgate.net The findings from these studies underscore the importance of the pyrrole nitrogen substituent in optimizing the neuroprotective potential of this compound analogs.

A 2018 study reported the synthesis and evaluation of 3,4-bisaryl-N-alkylated permethylated this compound analogs for their neuroprotective activity in PC12 cells. nih.govgrafiati.com This was followed by a 2022 report that further explored a series of 15 different 3,4-bisaryl-N-acylated permethylated this compound derivatives, assessing their protective effects against glutamate-induced apoptosis in the same cell line. researchgate.netnih.gov These studies provide valuable insights into the structural requirements for neuroprotection.

The core structure of this compound is a 3,4-bisaryl-pyrrole. nih.gov Modifications have largely centered on the permethylated form of this compound. researchgate.netnih.gov The key structural elements influencing neuroprotective efficacy are primarily the substituents introduced at the nitrogen of the pyrrole ring.

The following table summarizes the key structural modifications and their observed effects on neuroprotective activity based on published research findings.

Compound Series Key Structural Modification General Observation on Neuroprotective Efficacy
N-Alkylated Permethylated this compound AnalogsIntroduction of various alkyl groups at the N-1 position of the pyrrole ring.Certain N-alkylated derivatives demonstrated significant neuroprotective activity against glutamate-induced toxicity in PC12 cells. nih.govresearchgate.net
N-Acylated Permethylated this compound DerivativesIntroduction of different acyl groups at the N-1 position of the pyrrole ring.Several N-acylated derivatives exhibited outstanding protective effects against glutamate-induced apoptosis in PC12 cells, with some showing superior activity. researchgate.netnih.gov

Detailed analysis of specific derivatives from these studies has provided more granular insights into the structure-activity relationship. For instance, within a series of N-acylated derivatives, the nature and substitution pattern of the phenylacetyl group attached to the pyrrole nitrogen were found to be critical. researchgate.net

Advanced Research Methodologies and Future Directions in Neolamellarin a Studies

In Vitro Cellular Assay Platforms for Biological Activity Assessment

The biological activities of Neolamellarin A and its derivatives are extensively studied using a variety of in vitro cellular assay platforms. These assays are crucial for understanding the compound's mechanisms of action and its potential as a therapeutic agent.

Reporter Gene Assays for Specific Pathway Modulation (e.g., HIF-1)

Reporter gene assays are instrumental in evaluating the effect of this compound on specific signaling pathways. A significant focus of research has been on its ability to modulate the Hypoxia-Inducible Factor-1 (HIF-1) pathway, a key regulator of cellular response to low oxygen and a major target in cancer therapy. nih.gov

In these assays, cells, such as human breast tumor T47D or HeLa cells, are engineered to express a reporter gene, like luciferase, under the control of a promoter containing hypoxia-response elements (HREs). nih.govresearchgate.netnih.gov The activity of the reporter gene is directly proportional to the activation of the HIF-1 transcription factor. By measuring the reporter signal (e.g., luminescence), researchers can quantify the inhibitory effect of this compound on HIF-1 activation. nih.govpromega.com For instance, studies have shown that this compound can inhibit hypoxia-induced HIF-1 activation, with one of its derivatives, 7-hydroxythis compound, showing an IC50 of 1.9 microM in T47D cells. nih.gov Another study using a dual-luciferase reporter gene assay in HeLa cells determined the IC50 of this compound for HIF-1 inhibition to be 10.8 ± 1.0 μM. nih.gov These assays have been crucial in identifying this compound and its analogs as potent inhibitors of the HIF-1 signaling pathway, which also leads to the downstream inhibition of vascular endothelial growth factor (VEGF) production. nih.gov

Cell-Based Assays for Cellular Processes (e.g., Proliferation, Migration, Invasion)

To understand the broader biological impact of this compound, researchers employ various cell-based assays to assess its effects on fundamental cellular processes. nuvisan.com

Proliferation Assays: These assays determine the effect of a compound on cell growth. biocompare.com Techniques like the MTT assay are used to measure cell viability, which can indicate changes in proliferation. nih.gov Some derivatives of permethylated this compound have demonstrated low cytotoxicity and, in some cases, even proliferative activities on PC12 cells at certain concentrations. mdpi.com

Migration and Invasion Assays: These assays are critical for evaluating the anti-metastatic potential of a compound. bmglabtech.comsigmaaldrich.com The wound healing or scratch assay and the Transwell migration assay are commonly used methods. bmglabtech.comnih.gov In a scratch assay, a gap is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured. bmglabtech.com Transwell assays, also known as Boyden chamber assays, measure the ability of cells to move through a porous membrane towards a chemoattractant. sigmaaldrich.com Invasion assays are a modification of migration assays where the membrane is coated with an extracellular matrix (ECM) component like Matrigel, requiring cells to degrade the matrix to pass through. biocompare.comsigmaaldrich.com

These assays collectively provide insights into the potential of this compound to not only inhibit tumor growth but also to prevent the spread of cancer cells.

Apoptosis Induction and Measurement in Cell Models

Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate tumor cells. nih.gov Several methods are used to determine if this compound induces apoptosis in cancer cell models.

One of the most common techniques is flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. nih.govresearchgate.net Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a feature of late apoptotic and necrotic cells. nih.gov This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. researchgate.net

Other methods to measure apoptosis include:

Caspase Activity Assays: Caspases, particularly caspase-3 and caspase-7, are key executioner enzymes in the apoptotic cascade. nuvisan.comnih.gov Assays that measure the activity of these caspases, often using fluorescent or luminescent substrates, provide a direct indication of apoptosis induction. nih.gov

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. nuvisan.com

Mitochondrial Membrane Potential Assays: Changes in the mitochondrial membrane potential are an early event in the intrinsic apoptotic pathway. nuvisan.com Dyes that accumulate in healthy mitochondria can be used to measure these changes.

Studies on derivatives of this compound have investigated their protective effects against glutamate-induced apoptosis in PC12 cells, indicating the compound's potential role in neuroprotection. mdpi.com

Protein Expression Analysis by Western Blotting

Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins within a cell. researchgate.netbio-rad.com This method is crucial for elucidating the molecular mechanisms underlying the biological effects of this compound. researchgate.net

The process involves separating proteins from cell lysates by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. researchgate.netthermofisher.com The signal from the antibody is then detected, often through chemiluminescence or fluorescence, and the intensity of the resulting band corresponds to the amount of the target protein. bio-rad.comthermofisher.com

In the context of this compound research, Western blotting can be used to:

Confirm the downregulation of HIF-1α protein levels in response to treatment.

Analyze the expression of proteins involved in apoptosis, such as Bcl-2 family members (e.g., Bax, Bcl-2) and caspases. frontiersin.org

Investigate the effect on proteins involved in cell cycle regulation, proliferation (e.g., PCNA, cyclins), and metastasis. researchgate.net

Examine the modulation of signaling pathways like STAT3, NF-κB, and PI3K/Akt by measuring the phosphorylation status and total protein levels of key components of these pathways. frontiersin.orgfrontiersin.orgnih.govnih.gov

For accurate quantification, the data is often normalized to a loading control, such as a housekeeping protein (e.g., GAPDH, β-actin) or total protein normalization, to account for variations in sample loading and transfer. bio-rad.comthermofisher.com

Biophysical and Biochemical Approaches for Target Engagement and Validation

To confirm that a compound directly interacts with its intended molecular target, biophysical and biochemical techniques are employed. These methods provide quantitative data on the binding affinity and kinetics of the compound-protein interaction.

Quantitative Analysis of Compound-Protein Interactions (e.g., SPR, ITC, MST)

Several powerful techniques are available to quantitatively analyze the interaction between a small molecule like this compound and its protein target. reactionbiology.comxantec.com

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a target protein that is immobilized on a sensor chip. reactionbiology.comxantec.com The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. SPR provides valuable information on the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. reactionbiology.com This technique is highly sensitive and can be used for screening, hit validation, and detailed kinetic characterization. reactionbiology.comreichertspr.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. reactionbiology.comnicoyalife.com In an ITC experiment, a solution of the compound is titrated into a solution containing the target protein. The resulting heat changes are measured to determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS). reactionbiology.com ITC is performed with both interacting partners in solution and does not require labeling or immobilization. nicoyalife.com

Microscale Thermophoresis (MST): MST is a technique that measures the movement of molecules in a microscopic temperature gradient. xantec.comnicoyalife.com The thermophoretic movement of a molecule is sensitive to changes in its size, charge, and hydration shell, all of which can be altered upon binding to another molecule. nicoyalife.comnih.gov One of the binding partners is typically fluorescently labeled. By measuring the change in thermophoresis as a function of the concentration of the unlabeled partner, a binding curve can be generated to determine the K_D. xantec.comreichertspr.com MST requires only small amounts of sample and can be performed in complex biological liquids like cell lysates. nicoyalife.comnih.gov

Strategies for Identifying Specific Cellular Protein Binding Partners

Identifying the precise molecular targets of bioactive compounds like this compound is a critical step in understanding their mechanism of action and advancing them as therapeutic leads. Several advanced methodologies are employed for this purpose, broadly categorized as direct and indirect methods. nih.gov

Direct Biochemical Methods: These approaches rely on the physical interaction between the compound and its protein target.

Affinity-Based Chemoproteomics: This is a powerful and widely used technique. mdpi.com It involves chemically modifying this compound to create a "probe" by attaching a linker arm and a reporter tag (like biotin) or immobilizing it on a solid support (like agarose (B213101) beads). mdpi.comdrughunter.com This probe is then incubated with cell lysates or living cells. Proteins that bind to the this compound probe are "pulled down" and subsequently identified using mass spectrometry. drughunter.com Research on this compound analogs has provided a foundation for the design of small molecule probes specifically for target protein identification. nih.gov

Photoaffinity Labeling (PAL): PAL is a sophisticated technique that uses a photoreactive version of this compound. nih.gov The probe molecule contains a photochemically reactive group (e.g., a diazirine or benzophenone) that, upon exposure to UV light, forms a highly reactive species that covalently bonds to any nearby protein, thus permanently "tagging" its binding partner. nih.govresearchgate.netevotec.com This method is particularly useful for capturing transient or weak interactions and can be performed in living cells, providing a more accurate snapshot of interactions in a native biological context. evotec.comnih.gov The tagged proteins are then isolated and identified. The design of multifunctional probes that incorporate a photoreactive group for PAL and a tag for "click chemistry" has been explored for other complex molecules, providing a template for future this compound studies. researchgate.net

Indirect Methods: These strategies infer targets by observing the cellular response to the compound.

Genetic Interaction Methods: Techniques like RNA interference (RNAi) or CRISPR-Cas9 screening can be used to systematically knock down or knock out genes in a cell line. nih.govdrughunter.com By comparing the phenotypic effects of this compound treatment with the effects of silencing individual genes, researchers can identify genes whose inactivation mimics or alters the drug's effect, suggesting their protein products may be part of the targeted pathway. nih.gov

Computational Inference: With the known structure of this compound, computational methods can predict potential binding partners. nih.gov This involves docking the molecule in silico into the three-dimensional structures of a vast library of known proteins to see which ones offer a good binding fit. mdpi.com While predictive, these results require experimental validation by direct methods.

The combination of these strategies provides a comprehensive approach to deconstruct the complex pharmacology of this compound, moving from a phenotypic observation (e.g., inhibition of HIF-1) to the identification of its direct molecular interlocutors. nih.govnih.gov

Development of Next-Generation this compound Analogs for Enhanced Biological Profile

The natural scaffold of this compound serves as a valuable starting point for medicinal chemists to design and synthesize next-generation analogs with improved potency, selectivity, and drug-like properties. researchgate.net The development process is guided by structure-activity relationship (SAR) studies, which systematically modify different parts of the molecule and assess the impact on biological activity. nih.gov

Research has focused on modifying key regions of the this compound structure:

The 3,4-bisaryl Pyrrole (B145914) Core: This central scaffold is considered essential for activity. Studies have shown that the 3,4-bis(catechol)pyrrole scaffold is crucial for the Hsp90 inhibitory activity of some derivatives. nih.gov

N-position Substituents: Modifications at the nitrogen atom of the pyrrole ring have yielded significant insights. The introduction of different N-acyl and N-alkyl groups has been explored. mdpi.comnih.gov For instance, adding a benzyl (B1604629) group with methoxy (B1213986) modifications at the N-position was found to be important for Hsp90 inhibition. nih.gov

Aromatic Ring Substituents: Altering the substituent groups on the two phenyl rings at the C3 and C4 positions can modulate activity and selectivity. nih.gov

C-7 Substituent: The substituent at the C-7 position has also been identified as a key area for modification to influence biological activity. nih.gov

One notable area of development has been the synthesis of permethylated derivatives of this compound. researchgate.netnih.govresearchgate.net These analogs have demonstrated interesting properties, including low cytotoxicity and potent multidrug resistance (MDR) reversal activity. researchgate.netnih.gov Further derivatization of this permethylated core, creating both 3,4-bisaryl-N-acylated and 3,4-bisaryl-N-alkylated versions, has led to compounds with significant neuroprotective activity against glutamate-induced cell death in PC12 cells. mdpi.comnih.gov

Another important analog is 7-hydroxythis compound, which has shown the ability to inhibit the HIF-1 signaling pathway and reduce the secretion of vascular endothelial growth factor (VEGF) in breast cancer cells. researchgate.netsci-hub.se Its total synthesis has been achieved, and it is considered a valuable lead compound for developing novel anti-tumor drugs due to its better water solubility and excellent anti-tumor activity. sci-hub.se

The table below summarizes key findings from SAR studies on this compound analogs.

Analog/Derivative SeriesKey Structural ModificationObserved Biological EffectReference
This compoundParent CompoundInhibits hypoxia-induced HIF-1 activity (IC50 = 10.8 ± 1.0 μM). nih.gov
Derivative 2bModification of the aliphatic carbon chain.Comparable HIF-1 inhibitory activity to this compound (IC50 = 11.9 ± 3.6 μM). nih.gov
7-hydroxythis compoundHydroxylation at the 7-position.Inhibits HIF-1 signaling, reduces VEGF secretion, and shows anti-tumor activity. sci-hub.se
Permethylated N-acylated derivativesPermethylated core with N-acyl groups.Showed outstanding neuroprotective activity against glutamate-induced apoptosis in PC12 cells. mdpi.comnih.gov
Permethylated N-alkylated derivativesPermethylated core with N-alkyl groups.Demonstrated significant neuroprotective activity in PC12 cells. researchgate.net
3,4-bis(catechol)pyrrole derivativesCatechol groups on the aryl rings.High inhibitory activity toward heat shock protein 90 (Hsp90). nih.gov

These studies underscore a strategy to separate different biological activities; for example, some analogs show potent MDR reversal at non-cytotoxic concentrations, a desirable trait for combination therapies in cancer. researchgate.net The systematic synthesis and evaluation of new analogs are crucial for creating the next generation of this compound-based compounds with enhanced and more targeted therapeutic profiles. researchgate.netresearchgate.net

Role of Computational Chemistry and Modeling in Drug Design and Synthesis

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, significantly accelerating the process of designing and synthesizing new therapeutic agents like this compound analogs. researchgate.netdomainex.co.uk These in silico methods allow researchers to predict and analyze molecular interactions, properties, and behaviors before committing to resource-intensive laboratory synthesis. researchgate.netschrodinger.com

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD is a powerful approach. riken.jp

Molecular Docking: This is a cornerstone of SBDD. researchgate.net It involves computationally placing a ligand (like a this compound derivative) into the binding site of a target protein (e.g., Hsp90 or the HIF-1α/p300 interface) to predict its binding orientation and affinity. mdpi.comnih.gov For example, docking simulations of this compound derivatives into Hsp90 suggested a binding mode similar to a known potent inhibitor, which helped explain the observed biological activity. nih.gov These simulations can screen large virtual libraries of compounds, prioritizing those with the highest predicted binding scores for synthesis. domainex.co.uk

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic picture of the protein-ligand complex. nih.gov By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the affinity of the ligand for its target. nih.govresearchgate.net

Ligand-Based Drug Design (LBDD): When the target's structure is unknown, LBDD methods can be used, relying on the information from known active molecules. domainex.co.uk This involves building a pharmacophore model that defines the essential 3D arrangement of chemical features required for biological activity.

Pharmacokinetic (ADMET) Profiling: Computational tools are also vital for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. riken.jpmdpi.com Early in silico prediction of properties like water solubility, cell permeability, and potential toxicity helps researchers filter out compounds that are likely to fail later in development due to poor pharmacological profiles. mdpi.com

The integration of these computational approaches provides a rational framework for the design of next-generation this compound analogs. researchgate.net It enables the generation of hypotheses about structure-activity relationships that can be tested experimentally, leading to a more efficient cycle of design, synthesis, and evaluation. nih.govlookchem.com

Addressing Research Challenges and Future Perspectives

Strategies for Scalable Production from Limited Natural Sources

A significant hurdle in the development of marine natural products like this compound is the "supply problem." Isolation from its natural source, the sponge Dendrilla nigra, is often insufficient for extensive preclinical and clinical studies. researchgate.netnih.gov Therefore, establishing robust and scalable synthetic routes is paramount.

Key strategic elements in the synthesis of this compound and its analogs include:

Construction of the Pyrrole Core: A central challenge is the efficient construction of the 3,4-diarylpyrrole scaffold. researchgate.net Methods have included the condensation of a vinylogous amide with aminomalonate or using Suzuki cross-coupling reactions to join the aryl groups to a pre-formed pyrrole ring. mdpi.comnih.gov

Modular and Divergent Synthesis: Modern synthetic strategies aim for modularity, allowing for the easy introduction of diverse chemical groups to generate libraries of analogs from a common intermediate. cri.or.th This "divergent synthesis" is highly efficient for exploring structure-activity relationships and developing analogs with varied biological functions. cri.or.th For instance, a common 3,4-bisaryl-1H-pyrrole core can be the starting point for producing a wide range of N-acylated or N-alkylated derivatives. mdpi.com

Biomimetic Synthesis: Some approaches are inspired by the potential biosynthetic pathways in nature, using reactions that mimic biological processes. acs.org

The goal is to develop a synthesis that is not only successful but also concise, high-yielding, and scalable, making the production of gram-quantities of this compound and its promising analogs economically feasible for further drug development. researchgate.netgrafiati.com

Optimization of Pharmacological Properties for Translational Research

For a promising compound like this compound to move from a laboratory "hit" to a clinical "candidate," its pharmacological properties must be carefully optimized. Translational research focuses on bridging this gap by improving characteristics essential for efficacy and safety in a whole organism.

Improving Drug-like Properties:

Solubility: Many natural products are highly lipophilic and have poor water solubility, which can limit their absorption and bioavailability. researchgate.net Analogs like 7-hydroxythis compound were noted for having better water solubility, which is a desirable trait for drug development. sci-hub.se

Metabolic Stability: Compounds must be stable enough in the body to reach their target before being metabolized and cleared. Medicinal chemistry efforts can modify metabolically labile sites on the molecule to increase its half-life.

Cell Permeability: The ability of a compound to cross cell membranes to reach intracellular targets is crucial. The lipophilicity of many lamellarin-like compounds contributes to this, but it must be balanced with solubility. researchgate.net

Enhancing Target Engagement and Selectivity:

Potency: The goal is to create analogs with higher potency (i.e., effective at lower concentrations), which can reduce the required dose and minimize potential off-target effects. SAR studies are essential for identifying modifications that enhance binding affinity to the desired target, such as Hsp90 or HIF-1. nih.govnih.gov

Selectivity: A key challenge is to design analogs that are highly selective for their intended target over other related proteins. For example, if the desired effect is HIF-1 inhibition, analogs should be optimized to have minimal activity against other cellular targets to reduce side effects.

Overcoming Drug Resistance:

Some this compound derivatives have been shown to reverse multidrug resistance (MDR) by inhibiting efflux pumps like P-glycoprotein (P-gp). researchgate.netresearchgate.net This is a highly valuable property, as it suggests these compounds could be used in combination with conventional chemotherapeutics to overcome resistance in cancer cells. Optimizing this MDR-reversal activity while maintaining low cytotoxicity is a key direction for future research. researchgate.net

The table below outlines key pharmacological properties and strategies for their optimization in the context of this compound.

Pharmacological PropertyChallenge for this compoundOptimization StrategyExample/Rationale
Aqueous SolubilityGenerally low due to lipophilic nature.Introduce polar functional groups.Synthesis of 7-hydroxythis compound, which showed improved solubility. sci-hub.se
PotencyModerate activity for some targets (e.g., micromolar IC50 for HIF-1 inhibition). nih.govSystematic SAR studies to enhance binding affinity.Modifying N-position and aryl ring substituents to improve Hsp90 inhibition. nih.gov
Target SelectivityPotential for off-target effects.Computational modeling and focused chemical synthesis.Designing analogs with specific interactions for the target's binding pocket to minimize binding to other proteins.
BioavailabilityCan be limited by poor solubility and/or rapid metabolism.Balance lipophilicity and polarity; block metabolic "hotspots".Computational ADMET prediction to guide the design of analogs with better pharmacokinetic profiles. mdpi.com
MDR ReversalAn observed beneficial effect in some analogs. researchgate.netOptimize structure for P-gp inhibition while minimizing cytotoxicity.Focus on permethylated derivatives which show potent MDR reversal at non-toxic levels. researchgate.netresearchgate.net

Q & A

Q. What are the key structural features of Neolamellarin A, and how do they influence its biological activity?

this compound is a marine alkaloid characterized by two benzene rings, a pyridine ring, and an amide group, with a phenolic hydroxyl (OH) substituent on one benzene ring. Structural modifications, such as permethylation (replacing OH with methoxy groups), alter its lipophilicity and bioactivity, as seen in derivatives like permethylated this compound . Methodologically, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for confirming its structure and purity. Researchers should prioritize these techniques during synthesis validation .

Q. What experimental protocols are recommended for synthesizing this compound and its derivatives?

Synthesis typically involves modular assembly of the pyridine core, followed by functionalization of the benzene rings. For example, Jiang et al. (2017) detailed a protocol using Suzuki-Miyaura coupling to introduce aryl groups and amide bond formation to link the pyridine moiety . Key steps include:

  • Purification via column chromatography.
  • Characterization using high-resolution MS and 2D NMR.
  • Validation of synthetic yields (e.g., 24–33% in HSP90-targeting derivatives) . Ensure reproducibility by adhering to the NIH guidelines for reporting experimental conditions, including reagent sources and reaction timelines .

Q. How can researchers assess the initial bioactivity of this compound in cellular models?

Standard assays include:

  • Cytotoxicity : MTT or CCK-8 assays in cancer cell lines (e.g., PC12 cells), with EC50 values calculated to quantify potency .
  • Apoptosis : Flow cytometry to measure caspase-3/7 activation.
  • Target engagement : Surface plasmon resonance (SPR) or fluorescence polarization to validate binding to targets like HSP90 . Include positive controls (e.g., known HSP90 inhibitors) and statistical validation (e.g., ANOVA) to ensure robustness .

Advanced Research Questions

Q. How do structural modifications of this compound affect its mechanism of action, particularly in HSP90 inhibition?

Derivatives with methoxy substitutions (e.g., permethylated forms) exhibit enhanced binding to HSP90’s ATP-binding pocket due to increased hydrophobicity. Jiang et al. (2017) demonstrated this via molecular docking and isothermal titration calorimetry (ITC), showing a 3.5-fold improvement in binding affinity compared to the parent compound . To replicate these findings:

  • Use computational tools (e.g., AutoDock Vina) for docking simulations.
  • Validate with ITC or microscale thermophoresis (MST) for quantitative binding data.
  • Cross-reference crystallographic data from the Protein Data Bank (PDB) for HSP90-ligand complexes .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). For example, Yu et al. (2015) noted divergent apoptosis rates in PC12 cells under differing glutamate concentrations . To address this:

  • Standardize protocols (e.g., cell passage number, incubation time).
  • Perform meta-analyses of existing data to identify outliers or confounding variables.
  • Use orthogonal assays (e.g., Western blotting for protein expression alongside cytotoxicity assays) .

Q. How can researchers optimize this compound derivatives for improved pharmacokinetic properties?

Key parameters include solubility, metabolic stability, and membrane permeability. Methodological approaches:

  • Solubility : Use logP calculations and experimental shake-flask assays. Introduce polar groups (e.g., hydroxyls) while monitoring bioactivity trade-offs.
  • Metabolic stability : Conduct liver microsome assays (human/rat) to assess CYP450-mediated degradation.
  • Permeability : Employ Caco-2 cell monolayers or PAMPA (parallel artificial membrane permeability assay) . Document all modifications in supplementary materials to ensure transparency .

Methodological Best Practices

  • Data Reproducibility : Adhere to the NIH guidelines for preclinical studies, including detailed descriptions of cell culture conditions, compound concentrations, and statistical methods .
  • Literature Integration : Use tools like Semrush’s Topic Research or Google’s "People Also Ask" to identify gaps in existing studies (e.g., unexplored derivatives or under-researched biological targets) .
  • Ethical Reporting : Disclose all negative results and conflicting data in supplementary files to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.